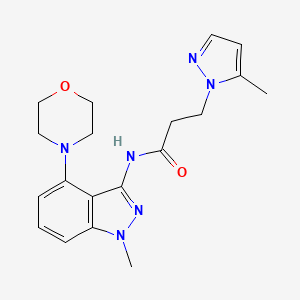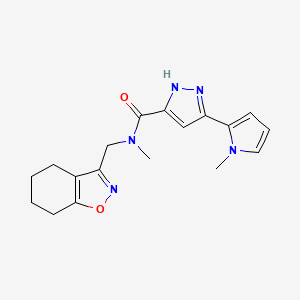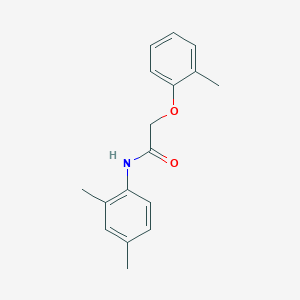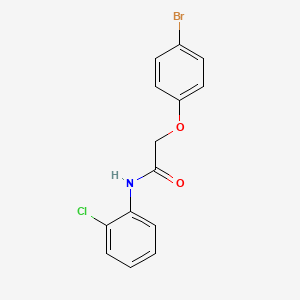![molecular formula C20H27N3O3 B5585005 (1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves strategic steps like aminomethylation, which leads to derivatives of the diazabicyclo[3.2.2]nonane scaffold. For instance, aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates using primary amines and formaldehyde can yield 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
Molecular structure analyses, particularly using techniques like X-ray crystallography, provide detailed insights into the conformation and configuration of diazabicyclo[3.2.2]nonane derivatives. These studies reveal preferred conformations, hydrogen bonding patterns, and overall structural motifs that are crucial for understanding the chemical behavior and potential interactions of such compounds (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by their structural framework and substituent effects. For example, incorporating different hydrogen bond acceptor systems in these scaffolds can significantly impact their interactions and reactivity with biological targets like nicotinic acetylcholine receptors, demonstrating the importance of functional group modifications in dictating chemical properties (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are often determined by their molecular architecture. Studies involving similar compounds have shown that the diazabicyclo[3.2.2]nonane core can adopt specific conformations that influence its physical properties and interaction potentials, with X-ray crystallography providing valuable insights into these aspects (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are pivotal in determining the utility of the diazabicyclo[3.2.2]nonane derivatives in various chemical and biological contexts. The presence of specific substituents can significantly alter these properties, thereby affecting the compound's overall chemical behavior and its potential applications in synthesis and medicinal chemistry (Nikit-skaya et al., 1970).
Propiedades
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-3-8-18(26-2)17(9-13)21-20(25)22-11-15-6-7-16(12-22)23(19(15)24)10-14-4-5-14/h3,8-9,14-16H,4-7,10-12H2,1-2H3,(H,21,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOXOUAXSVFLE-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5584934.png)

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)


![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)